2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-8-13(18)16-14(15-10)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCFAINBIGULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one typically involves the Bischler-Napieralski reaction, which is a well-known method for preparing dihydroisoquinolines. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The resulting dihydroisoquinoline can then be further reacted with appropriate pyrimidine derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens, electrophiles, and Lewis acids.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has identified this compound as a potent anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3–0.4 |
| Neuroblastoma 1 | 0.5–1.2 |
| Neuroblastoma 2 | 0.5–1.2 |
The compound exhibits a 25-fold increase in activity compared to standard treatments, indicating its potential as a therapeutic agent in oncology. The mechanism of action is believed to involve the inhibition of leucine aminopeptidase , an enzyme overexpressed in many cancers that contributes to tumor progression and metastasis. Molecular docking studies suggest effective binding of the compound to the active site of this enzyme, potentially inhibiting its activity and reducing cancer cell proliferation.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that derivatives of 3,4-dihydroisoquinoline can reverse symptoms in models of Parkinson's disease, suggesting a role in restoring dopaminergic function. In vivo testing has demonstrated efficacy in improving motor function in treated mice.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Feature | Contribution to Activity |
|---|---|
| Dihydroisoquinoline | Anticancer and neuroprotective effects |
| Pyrimidine | Enhanced target binding |
| Dimethylphenyl acetamide group | Improved stability and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Study on Cancer Cell Lines : Demonstrated significant cytotoxicity with IC50 values indicating high potency against ALL and neuroblastoma cell lines.
- In Vivo Model for Parkinson's Disease : Showed reversal of motor deficits in mice treated with the compound, highlighting its potential for neurological applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the levels of serotonin (5-HT) and norepinephrine (NE), which are critical for mood regulation and seizure control . The compound may also exhibit anti-inflammatory and analgesic effects through similar pathways .
Comparison with Similar Compounds
Core Pyrimidinone Derivatives
The pyrimidinone scaffold is a common feature in several bioactive compounds. For example:
- 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (5): Exhibits weak antifungal activity against Candida albicans (MIC >100 µg/mL), highlighting the impact of aromatic substituents on bioactivity .
Dihydroisoquinoline-Containing Derivatives
- N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide: Synthesized in a two-step process with a 52% yield, this compound exemplifies the use of the target molecule as a building block in kinase inhibitor development .
- Quinoxalinyl Derivative (2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-6-(quinoxalin-6-yl)pyrimidin-4(3H)-one): The quinoxaline substitution likely enhances π-π interactions in receptor binding, a modification absent in the target compound .
Pharmacological and Functional Comparisons
Key Observations :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., chlorophenyl) or aromatic systems (e.g., benzo[d]thiazole) correlates with enhanced bioactivity or binding affinity in analogs. The target compound’s methyl group may limit such interactions .
- Synthetic Flexibility: The dihydroisoquinoline moiety enables versatile derivatization, as seen in patents describing its incorporation into kinase inhibitors like fisogatinib .
Physicochemical and Computational Insights
- Related pyrimidinones with bulkier substituents may require similar computational optimization .
- Solubility and Reactivity : The methyl group in the target compound likely improves solubility compared to halogenated analogs, though this remains speculative without experimental data.
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is a member of a class of chemical compounds that have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C14H16N4O
- Molecular Weight : 240.30 g/mol
- CAS Number : 1333960-73-8
Research indicates that compounds similar to This compound may act as inhibitors of protein arginine methyltransferases (PRMTs), particularly PRMT5. This enzyme plays a crucial role in epigenetic regulation and has been implicated in various cancers, including leukemia and lymphoma. By inhibiting PRMT5, these compounds can disrupt cancer cell proliferation and induce apoptosis in malignant cells .
Antitumor Activity
A notable study reported that derivatives targeting PRMT5 exhibited potent anti-proliferative effects. For instance, a related compound demonstrated an IC50 of 8.5 nM against PRMT5 and showed significant anti-tumor activity in MV4-11 leukemia cell lines with a GI50 of 18 nM. Additionally, it exhibited robust antitumor effects in xenograft models .
| Compound | Target | IC50 (nM) | GI50 (nM) | Model |
|---|---|---|---|---|
| Compound 46 | PRMT5 | 8.5 | 18 | MV4-11 |
Neuroprotective Effects
The compound's structural similarities with known neuroprotective agents suggest potential applications in treating neurodegenerative diseases such as Parkinson's disease. The loss of dopaminergic neurons in Parkinson's is associated with oxidative stress and inflammation, both of which may be mitigated by compounds that modulate neuroinflammatory pathways .
Study on PRMT5 Inhibition
In a study published in Nature, researchers synthesized a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives. Among them, the lead compound demonstrated significant selectivity for PRMT5 and was effective in reducing tumor growth in preclinical models .
Neuroprotective Potential
Another study explored compounds related to this class for their ability to protect neuronal cells from oxidative damage. The results indicated that these compounds could significantly reduce markers of oxidative stress in vitro, suggesting their potential utility in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one?
The compound is typically synthesized via multicomponent reactions (MCRs) under solvent-free or catalytic conditions. A representative protocol involves:
- One-pot synthesis : Mixing precursors (e.g., ethyl acetoacetate, urea, and substituted aldehydes) with a catalyst, such as Keggin heteropolyacids (HPAs), at 80°C for 1–2 hours .
- Purification : Crude products are recrystallized from methanol or isopropanol, followed by vacuum drying. TLC is used to monitor reaction progress .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrogen environments .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) .
Advanced Research Questions
Q. How can experimental design principles optimize reaction conditions for synthesizing this compound?
Adopt a split-plot design to evaluate variables:
Q. How should researchers address contradictions in bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., IC determination) across labs.
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to identify SAR trends.
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects) .
Q. What methodologies are suitable for studying the compound’s mechanism of action in biological systems?
- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock).
- Enzyme inhibition assays : Measure activity against purified enzymes (e.g., topoisomerase II) under physiological conditions.
- Cellular assays : Use fluorescence-based reporters to track apoptosis or cell-cycle arrest in cancer models .
Q. How can environmental impact assessments be integrated into research on this compound?
Follow the INCHEMBIOL framework :
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Solvent-free limitations : Transitioning from small-scale (1 mmol) to bulk synthesis may require solvent optimization to prevent exothermic side reactions.
- Catalyst recovery : Immobilize HPAs on silica or magnetic nanoparticles for reuse .
Methodological Considerations
Q. How should stability studies be designed for this compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
